3-乙酰基-4'-(三氟甲基)联苯

描述

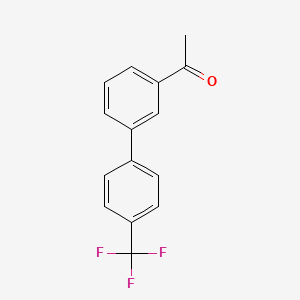

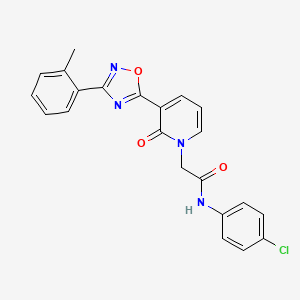

“3-Acetyl-4’-(trifluoromethyl)biphenyl” is a chemical compound with the molecular formula C15H11F3O . Its IUPAC name is 1-[4’-(trifluoromethyl)[1,1’-biphenyl]-3-yl]ethanone . The molecular weight of this compound is 264.24 .

Molecular Structure Analysis

The molecular structure of “3-Acetyl-4’-(trifluoromethyl)biphenyl” consists of a biphenyl group where one of the phenyl rings is substituted with a trifluoromethyl group at the 4’ position and an acetyl group at the 3 position .科学研究应用

液晶和发光性质

对含联苯的聚乙炔的研究揭示了它们在创造具有独特介晶和光致发光行为的材料方面的潜力。例如,Lam 等人(2002 年)的研究重点是合成具有不同桥基团和间隔长度的含联苯的聚(1-炔烃)。这些材料表现出介晶和光致发光等特性,使其适用于发光器件和液晶技术 (Lam 等人,2002)。

催化应用

联苯衍生物已用于催化,特别是在钯催化的芳基卤代物和三氟甲磺酸酯胺化反应中。Wolfe 等人(2000 年)证明了由联苯衍生物负载的钯配合物在催化广泛的芳基卤代物和三氟甲磺酸酯胺化反应中的效率。这一过程在有机合成中非常重要,尤其是在构建用于制药和材料科学的复杂分子时 (Wolfe 等人,2000)。

发光光刻

在另一项研究中,Lam 等人(2006 年)探讨了含联苯的聚(1-苯基-辛炔)的合成和性质。这些聚合物通过光致发光,为荧光光刻等应用提供了潜力,可用于为各种技术应用创建发光材料 (Lam 等人,2006)。

药物合成中的绿色化学

联苯衍生物在绿色化学中也找到了应用,正如在通过 Suzuki 偶联反应合成联芳基所证明的那样。Costa 等人(2012 年)专注于一种环保的方法来合成药物合成中的前体乙酸(4-苯基苯基)酯,证明了联苯化合物在开发可持续的制药生产工艺中的作用 (Costa 等人,2012)。

安全和危害

“3-Acetyl-4’-(trifluoromethyl)biphenyl” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and can cause severe skin burns and eye damage . It can also cause specific target organ toxicity after a single exposure, particularly affecting the respiratory system .

属性

IUPAC Name |

1-[3-[4-(trifluoromethyl)phenyl]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O/c1-10(19)12-3-2-4-13(9-12)11-5-7-14(8-6-11)15(16,17)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSSKZPNVPUDAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[(3,4-Dimethoxyphenyl)methyl]benzimidazol-1-yl]-3-(dimethylamino)propan-2-ol](/img/structure/B2897330.png)

![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2897331.png)

![6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2897332.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,6-difluorophenyl)sulfonyl)pyrrolidine](/img/structure/B2897340.png)

![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B2897341.png)

![2,3,5,6-tetramethyl-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2897342.png)

![2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2897344.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide](/img/structure/B2897345.png)

![N-[(1-Aminocycloheptyl)methyl]-5-(oxolan-2-yl)-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2897352.png)

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole](/img/structure/B2897354.png)